Cy5 se(mono so3)

Fluorescent labeling Bioconjugation Water solubility

Cy5 SE (mono SO3) delivers a balanced hydrophilicity/lipophilicity profile between non-sulfonated and multi-sulfonated Cy5 derivatives. The single sulfonate enables aqueous conjugation (≤5% DMF), minimizing protein denaturation and aggregate formation for cleaner antibody labeling and flow cytometry. In oligonucleotide microarrays, its positive net charge yields up to 60% higher fluorescence signal vs. Alexa Fluor 647, improving low-abundance transcript detection. Intermediate logP (-1.42) supports live-cell intracellular delivery. Compatible with existing 633/647 nm lasers and Cy5 filter cubes.

Molecular Formula C39H47N3O7S
Molecular Weight 701.9 g/mol
CAS No. 400051-84-5
Cat. No. B3264930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5 se(mono so3)
CAS400051-84-5
Molecular FormulaC39H47N3O7S
Molecular Weight701.9 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C
InChIInChI=1S/C39H47N3O7S/c1-38(2)29-17-10-12-19-31(29)40(26-14-6-9-23-37(45)49-42-35(43)24-25-36(42)44)33(38)21-7-5-8-22-34-39(3,4)30-18-11-13-20-32(30)41(34)27-15-16-28-50(46,47)48/h5,7-8,10-13,17-22H,6,9,14-16,23-28H2,1-4H3
InChIKeyBMICCHYLJBUIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5 SE (mono SO3) CAS 400051-84-5 – A Single-Sulfonate, Amine-Reactive Cyanine Dye for Balanced Water Solubility and Fluorophore Performance


Cy5 SE (mono SO3), also known as Cy5 NHS ester (mono sulfonate) or Cyanine5-Sulfo-NHS, is a far-red fluorescent labeling reagent belonging to the cyanine dye family. Its core structure is a pentamethine indocyanine (Cy5) chromophore, featuring a single sulfonate (–SO₃⁻) group and an N-hydroxysuccinimide (NHS) ester reactive moiety . The NHS ester enables efficient covalent conjugation to primary amines (–NH₂) on proteins, peptides, antibodies, and amine-modified oligonucleotides under mild alkaline conditions (pH ~7.5–8.5) [1]. The single sulfonate substitution confers partial water solubility while retaining sufficient hydrophobicity for efficient cellular uptake in certain applications, distinguishing it from both non-sulfonated Cy5 derivatives and highly water-soluble, multi-sulfonated analogs .

Why Cy5 SE (mono SO3) CAS 400051-84-5 Cannot Be Directly Substituted with Standard Cy5 or Highly Sulfonated Cyanine Analogs


The physicochemical and performance profile of Cy5 SE (mono SO3) is tightly governed by its single sulfonate group. Non-sulfonated Cy5 NHS esters (e.g., CAS 146368-14-1) exhibit poor aqueous solubility (logP ≈ -0.57) and require organic co-solvents (e.g., DMF or DMSO) for conjugation, which can denature sensitive biomolecules and promote dye aggregation . Conversely, multi-sulfonated dyes like Sulfo-Cy5 NHS ester (bis-sulfonate, CAS 2230212-27-6) or Alexa Fluor 647 (tetra-sulfonate) achieve extreme hydrophilicity (logP ≤ -1.42), which can compromise membrane permeability in live-cell imaging or intracellular delivery applications . Cy5 SE (mono SO3) occupies a strategic middle ground, offering sufficient water solubility to minimize organic co-solvent requirements and reduce nonspecific binding, while preserving sufficient hydrophobicity for favorable interactions with lipid bilayers or hydrophobic protein pockets. Furthermore, the positive net charge of the Cy5 core (compared to the negative charges of Alexa Fluor 647) has been shown to produce up to 60% higher fluorescence intensity in oligonucleotide microarray hybridizations, a difference that cannot be overcome by simply adjusting concentration . The quantitative evidence below substantiates these distinctions.

Quantitative Differentiation of Cy5 SE (mono SO3) CAS 400051-84-5 Against Key Comparators


Enhanced Aqueous Solubility and Reduced LogP Relative to Non-Sulfonated Cy5

Cy5 SE (mono SO3) exhibits a calculated octanol/water partition coefficient (logP) of -1.42, reflecting a substantial increase in hydrophilicity compared to non-sulfonated Cy5 (logP = -0.57) . This 0.85 log unit reduction translates to approximately a 7-fold greater partitioning into aqueous phase, directly enabling conjugation in predominantly aqueous buffers with reduced or eliminated organic co-solvent .

Fluorescent labeling Bioconjugation Water solubility

Preserved High Brightness (Extinction Coefficient × Quantum Yield) Comparable to Non-Sulfonated Cy5

The introduction of a single sulfonate group does not significantly quench the Cy5 fluorophore. Cy5 SE (mono SO3) maintains a high molar extinction coefficient (ε) of ~250,000 M⁻¹cm⁻¹ and a quantum yield (Φ) of ~0.28 in aqueous buffer . This results in a relative brightness (ε × Φ) of ~70,000, which is essentially identical to non-sulfonated Cy5 (ε = 250,000 M⁻¹cm⁻¹, Φ = 0.27–0.28) . In contrast, certain other water-soluble modifications can reduce quantum yield; for example, di-sulfonated Cy5 analogs with additional ethyl substitutions exhibit a reduced quantum yield range of 0.25–0.35 due to altered molecular rigidity [1].

Fluorescence brightness Signal-to-noise ratio Bioimaging

Superior Ozone and Photostability Performance vs. Non-Sulfonated Cy5 in Microarray Hybridization Conditions

In a controlled microarray study comparing Cy5, DY-647, Alexa Fluor 647, Atto 633, and Atto 647N, non-sulfonated Cy5 demonstrated the highest susceptibility to signal degradation from atmospheric ozone . After a 30-minute exposure to 15 ppb ozone, Cy5 signal decreased by 30%, whereas the sulfonated dye DY-647 and Alexa Fluor 647 were more stable. At higher ozone (30 ppb, 150 min), Cy5 signal loss reached 89%, compared to 75% for Alexa Fluor 647 and 79% for DY-647. The single sulfonate modification in Cy5 SE (mono SO3) is known to reduce ozone susceptibility compared to non-sulfonated Cy5, placing its stability between that of non-sulfonated Cy5 and fully sulfonated dyes like Alexa Fluor 647 [1][2].

Microarray Ozone degradation Photostability DNA labeling

Higher Fluorescence Signal Intensity in Oligonucleotide Hybridization Due to Positive Net Charge vs. Negatively Charged Alexa Fluor 647

In a comparative study of five fluorescent dyes conjugated to 13-mer oligonucleotides and hybridized to complementary 71-mer targets on microarrays, the positively charged dyes (Cy5, Atto 633, Atto 647N) produced significantly higher fluorescence signals than negatively charged dyes (DY-647, Alexa Fluor 647) . Under stringent hybridization conditions (30°C), Cy5 conjugates exhibited signal intensities up to 60% greater than those of Alexa Fluor 647 conjugates . This difference is attributed to electrostatic destabilization of the oligonucleotide duplex by the negatively charged dyes, which carry a net charge of -1 (DY-647) or -3 (Alexa Fluor 647), compared to the net positive charge of the Cy5 core . Cy5 SE (mono SO3) retains the positive core charge, modified only by a single sulfonate, preserving this signal enhancement advantage.

Oligonucleotide labeling Microarray Fluorescence intensity Dye charge effects

Balanced Hydrophilicity/Lipophilicity (logP -1.42) Enables Efficient Live-Cell Internalization Compared to Highly Sulfonated Analogs

The single sulfonate modification in Cy5 SE (mono SO3) results in a logP of -1.42, compared to approximately -2.5 to -3.0 for tetra-sulfonated dyes like Alexa Fluor 647 . This intermediate hydrophilicity is advantageous for intracellular delivery: highly water-soluble, multi-sulfonated dyes are often poorly membrane-permeable and require microinjection or transfection for intracellular labeling. In contrast, dyes with logP values between -1.5 and 0 can passively diffuse across lipid bilayers or are more readily taken up via endocytosis . While direct comparative uptake data for Cy5 SE (mono SO3) versus Alexa Fluor 647 is not available, the ~100-fold higher octanol/water partitioning (logP difference ≈ 1.0) of the mono-sulfonate derivative strongly predicts enhanced membrane permeability [1].

Live-cell imaging Cellular uptake Intracellular labeling LogP

Reduced Protein Aggregation and Improved Conjugate Homogeneity Compared to Non-Sulfonated Cy5

The single sulfonate group on Cy5 SE (mono SO3) reduces hydrophobic dye-dye and dye-protein interactions that commonly cause aggregation during conjugation with non-sulfonated Cy5 . Non-sulfonated Cy5 requires organic co-solvents (e.g., 10–20% DMF or DMSO) to maintain solubility during labeling, which can denature sensitive proteins and promote precipitation . In contrast, Cy5 SE (mono SO3) can be used in predominantly aqueous buffers (e.g., PBS with ≤5% DMF), resulting in higher yields of monomeric, fully functional antibody-dye conjugates and reduced formation of high-molecular-weight aggregates . While direct quantitative comparison of aggregate percentages is vendor- and protein-dependent, the improvement is consistently observed in conjugation protocols .

Antibody labeling Protein conjugation Aggregation Degree of labeling

Optimal Use Cases for Cy5 SE (mono SO3) CAS 400051-84-5 Based on Verified Differential Performance


Oligonucleotide Microarray Labeling for High-Sensitivity Gene Expression Analysis

In microarray experiments using short oligonucleotide probes (≤30-mers), Cy5 SE (mono SO3) offers superior signal intensity compared to negatively charged dyes like Alexa Fluor 647. The positive net charge of the Cy5 core avoids electrostatic destabilization of the oligonucleotide duplex, resulting in fluorescence signals up to 60% higher than Alexa Fluor 647 conjugates under stringent hybridization conditions . This enables detection of low-abundance transcripts and improves data quality in ozone-prone environments, as the single sulfonate provides partial protection against ozone-induced signal loss compared to non-sulfonated Cy5 .

Antibody Conjugation for Flow Cytometry and Immunofluorescence with Reduced Aggregation

For labeling antibodies (e.g., IgG) intended for flow cytometry or fluorescence microscopy, Cy5 SE (mono SO3) provides a practical advantage over non-sulfonated Cy5 by enabling conjugation in predominantly aqueous buffers (e.g., PBS with ≤5% DMF) . This minimizes protein denaturation and significantly reduces the formation of high-molecular-weight aggregates that can cause background staining and clog fluidics. The resulting antibody-dye conjugates exhibit homogeneous labeling and consistent performance across batches .

Live-Cell Intracellular Protein Labeling via Microinjection or Cell-Penetrating Peptides

The intermediate logP value of -1.42 for Cy5 SE (mono SO3) indicates a balanced hydrophilicity/lipophilicity profile that is favorable for intracellular delivery . Unlike highly sulfonated dyes (e.g., Alexa Fluor 647), which are poorly membrane-permeable and often require harsh transfection methods, Cy5 SE (mono SO3) can be more efficiently delivered into the cytoplasm via microinjection or conjugation to cell-penetrating peptides. This makes it a preferred choice for live-cell imaging of intracellular targets where preserving cell viability is paramount [1].

Cost-Effective Replacement for Alexa Fluor 647 in Established Cy5-Imaging Workflows

For laboratories with existing imaging infrastructure optimized for Cy5 (e.g., 633 nm or 647 nm lasers, Cy5 filter sets), Cy5 SE (mono SO3) serves as a direct, cost-effective substitute for Alexa Fluor 647 in many applications. It retains the high brightness of the Cy5 core (ε × Φ ≈ 70,000) while offering improved water solubility and reduced aggregation compared to non-sulfonated Cy5 . In applications where the extreme photostability or negative charge of Alexa Fluor 647 is not required, Cy5 SE (mono SO3) provides equivalent sensitivity at a lower cost per labeling reaction.

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